AP39

概要

説明

AP39 is a novel compound known for its mitochondria-targeting properties. It is often referred to as a hydrogen sulfide donor, which means it can release hydrogen sulfide (H₂S) within biological systems. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the context of oxidative stress and mitochondrial dysfunction .

準備方法

The synthesis of AP39 involves several key steps. The synthetic route typically starts with the preparation of the phenoxydecyl intermediate, followed by the introduction of the triphenylphosphonium moiety. The final step involves the incorporation of the thioxo-dithiol group. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness. These methods may involve continuous flow reactors and advanced purification techniques to meet industrial standards .

化学反応の分析

AP39 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.

Reduction: It can be reduced to yield thiols and other reduced sulfur species.

Substitution: The phenoxy and triphenylphosphonium groups can undergo nucleophilic substitution reactions.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield corresponding acids and alcohols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Introduction to AP39

This compound is a novel compound designed as a mitochondria-targeted hydrogen sulfide donor, synthesized to enhance the protective effects of hydrogen sulfide in various biological systems. Its unique structure allows for a slow and sustained release of hydrogen sulfide, which is crucial for its therapeutic applications. This article explores the scientific research applications of this compound, focusing on its potential in cardiology, neuroprotection, metabolic disorders, and organ preservation.

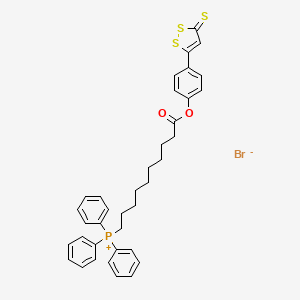

Chemical Properties and Mechanism of Action

This compound is chemically characterized as 10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5yl)phenoxy)decyl) triphenylphosphonium bromide. The compound is engineered to release hydrogen sulfide specifically within mitochondria, where it can exert protective effects against oxidative stress and improve bioenergetics. The triphenylphosphonium moiety facilitates its accumulation in mitochondria due to the inner mitochondrial membrane's negative charge.

Key Mechanisms:

- Hydrogen Sulfide Release : this compound releases hydrogen sulfide in a controlled manner, enhancing mitochondrial function while minimizing toxicity.

- Antioxidant Effects : It reduces reactive oxygen species production and protects mitochondrial DNA integrity.

- Bioenergetic Support : this compound improves ATP production and overall cellular energy metabolism under stress conditions.

Cardiology

This compound has shown promise in mitigating doxorubicin-induced cardiotoxicity. In experimental models, it regulates the AMPK/UCP2 pathway, which is critical for cardiac protection against oxidative damage. Studies indicate that this compound administration significantly improves cardiac function post-doxorubicin treatment by reducing oxidative stress and enhancing mitochondrial efficiency .

Neuroprotection

Research indicates that this compound may serve as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. In APP/PS1 transgenic mouse models, this compound improved spatial memory and reduced amyloid-beta deposition in the brain. It also protected against mitochondrial dysfunction by enhancing ATP levels and reducing oxidative damage .

Metabolic Disorders

Recent studies have highlighted the role of this compound in obesity management. In animal models, treatment with this compound resulted in a significant reduction in weight gain by modulating metabolic pathways associated with fat storage and liver function. Specifically, it inhibited the mTOR/SREBP1/NF-kB pathway, which is involved in lipid metabolism .

Organ Preservation

This compound has been investigated for its applications in organ transplantation. In kidney transplant models, the addition of this compound during static cold storage preserved renal function and improved graft viability by reducing necrosis and apoptosis rates. This suggests that this compound could enhance organ preservation techniques by maintaining mitochondrial integrity during storage .

Table 1: Summary of Key Studies Involving this compound

作用機序

The primary mechanism of action of AP39 involves the targeted delivery of hydrogen sulfide to mitochondria. The triphenylphosphonium moiety facilitates the accumulation of the compound within mitochondria due to its positive charge, which is attracted to the negatively charged mitochondrial membrane potential. Once inside the mitochondria, the compound releases hydrogen sulfide, which can modulate various cellular pathways, including those involved in oxidative stress and apoptosis .

類似化合物との比較

Similar compounds to AP39 include other mitochondria-targeted hydrogen sulfide donors such as:

- (10-Oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium chloride

- (10-Oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium iodide

- (10-Oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium acetate

These compounds share similar structural features but differ in their counterions, which can influence their solubility, stability, and biological activity. The uniqueness of this compound lies in its specific combination of functional groups that confer its distinctive chemical and biological properties .

生物活性

AP39 is a mitochondria-targeted hydrogen sulfide (H₂S) donor that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and metabolic disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular bioenergetics, and findings from various studies.

This compound is designed to deliver H₂S specifically to mitochondria, which are critical for energy production and cellular metabolism. The compound is synthesized by linking triphenylphosphonium (TPP⁺), a mitochondria-targeting moiety, with a dithiolethione H₂S-donating group. This design allows this compound to effectively increase intracellular H₂S levels predominantly within mitochondrial regions, enhancing mitochondrial function and protecting against oxidative stress .

Effects on Mitochondrial Function

Cell Viability and Bioenergetics:

Research indicates that this compound exerts dose-dependent effects on mitochondrial activity. Low concentrations (25-100 nM) enhance cellular bioenergetics and viability in APP/PS1 neurons, while higher concentrations (250 nM) can have detrimental effects . Specifically, at 100 nM, this compound has been shown to:

- Increase ATP levels.

- Protect mitochondrial DNA.

- Decrease reactive oxygen species (ROS) generation.

- Shift mitochondrial dynamics from fission to fusion .

Table 1: Effects of this compound on Mitochondrial Parameters

| Concentration (nM) | ATP Levels | Cell Viability | ROS Generation | Mitochondrial Dynamics |

|---|---|---|---|---|

| 25 | Increased | Increased | Decreased | Fusion |

| 100 | Increased | Increased | Decreased | Fusion |

| 250 | Decreased | Decreased | Increased | Fission |

Alzheimer's Disease Model

In a study using the APP/PS1 transgenic mouse model for Alzheimer's disease, this compound administration for six weeks significantly improved spatial memory deficits as measured by the Morris water maze and Novel Object Recognition Test (NORT). Additionally, this compound reduced amyloid-beta (Aβ) deposition and inhibited brain atrophy . These findings suggest that this compound may be a promising candidate for Alzheimer's treatment due to its protective effects on mitochondrial function.

Liver Injury in Young Rats

Another study demonstrated that this compound mitigated high-fat diet-induced liver injury in young rats. Key findings included:

- Decreased body weight gain and liver weight index.

- Reduced serum levels of ALT and AST enzymes.

- Enhanced levels of glutathione (GSH) and superoxide dismutase (SOD) activity.

- Protection against mitochondrial dysfunction characterized by improved mitochondrial membrane potential and reduced swelling .

Table 2: Effects of this compound on Liver Injury Parameters

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Body Weight Gain (g) | 20 ± 2 | 5 ± 1 |

| ALT Activity (U/L) | 150 ± 15 | 75 ± 10 |

| AST Activity (U/L) | 120 ± 10 | 60 ± 5 |

| GSH Level (µmol/g tissue) | 5 ± 0.5 | 10 ± 1 |

Transdermal Delivery

Recent investigations into the transdermal delivery of this compound have shown that it can effectively permeate cellular barriers and release H₂S. In vitro studies demonstrated enhanced mitochondrial bioenergetics in neuroblastoma cells exposed to oxidative stress when treated with permeated this compound . This suggests that transdermal formulations of this compound may offer a viable alternative for therapeutic delivery.

Summary of Findings

This compound demonstrates significant biological activity through its targeted delivery of H₂S to mitochondria, leading to improved cellular function, protection against oxidative stress, and potential therapeutic benefits in conditions such as Alzheimer's disease and liver injury. The compound's ability to enhance mitochondrial dynamics and bioenergetics positions it as a promising candidate for further research and clinical applications.

特性

IUPAC Name |

[10-oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38O2PS3.BrH/c38-36(39-31-26-24-30(25-27-31)35-29-37(41)43-42-35)23-15-4-2-1-3-5-16-28-40(32-17-9-6-10-18-32,33-19-11-7-12-20-33)34-21-13-8-14-22-34;/h6-14,17-22,24-27,29H,1-5,15-16,23,28H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEBFERUDPTIDR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38BrO2PS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。